1,3-Didecanoyl-2-stearoyl-glycerol
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Overview
Description
2-(Stearoyloxy)propane-1,3-diyl bis(decanoate) is an organic compound that belongs to the class of esters It is formed by the esterification of stearic acid and decanoic acid with propane-1,3-diol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Stearoyloxy)propane-1,3-diyl bis(decanoate) typically involves the esterification reaction between stearic acid, decanoic acid, and propane-1,3-diol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bonds.
Industrial Production Methods
In an industrial setting, the production of 2-(Stearoyloxy)propane-1,3-diyl bis(decanoate) can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of immobilized catalysts can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
2-(Stearoyloxy)propane-1,3-diyl bis(decanoate) can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of stearic acid, decanoic acid, and propane-1,3-diol.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester groups into alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Stearic acid, decanoic acid, and propane-1,3-diol.
Oxidation: Carboxylic acids and other oxidation products.
Reduction: Alcohols derived from the ester groups.
Scientific Research Applications
2-(Stearoyloxy)propane-1,3-diyl bis(decanoate) has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential role in lipid metabolism and as a component of lipid-based drug delivery systems.
Medicine: Explored for its potential use in the formulation of pharmaceuticals and as a carrier for active pharmaceutical ingredients.
Industry: Utilized in the production of cosmetics, lubricants, and surfactants due to its emulsifying properties.
Mechanism of Action
The mechanism of action of 2-(Stearoyloxy)propane-1,3-diyl bis(decanoate) involves its interaction with biological membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also be hydrolyzed by esterases, releasing stearic acid and decanoic acid, which can participate in various metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Octanoyloxy)propane-1,3-diyl bis(decanoate): Similar structure but with octanoic acid instead of stearic acid.
2-(Stearoyloxy)propane-1,3-diyl bis(octanoate): Similar structure but with octanoic acid instead of decanoic acid.
2-(Stearoyloxy)propane-1,3-diyl bis(stearate): Similar structure but with stearic acid instead of decanoic acid.
Uniqueness
2-(Stearoyloxy)propane-1,3-diyl bis(decanoate) is unique due to its specific combination of stearic acid and decanoic acid, which imparts distinct physical and chemical properties. This combination allows for specific interactions with biological membranes and enzymes, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1,3-di(decanoyloxy)propan-2-yl octadecanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H78O6/c1-4-7-10-13-16-17-18-19-20-21-22-23-26-29-32-35-41(44)47-38(36-45-39(42)33-30-27-24-14-11-8-5-2)37-46-40(43)34-31-28-25-15-12-9-6-3/h38H,4-37H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUQTSSESWRUBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCC)COC(=O)CCCCCCCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H78O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
667.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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